(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Description
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid (CAS: 871333-99-2, molecular formula: C₁₀H₁₇BO₂) is a chiral boronic acid derivative featuring a norbornene core with three methyl substituents and a boronic acid functional group at the 2-position. This compound is synthesized for applications in asymmetric catalysis and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its stereochemical rigidity and boronic acid reactivity . Its bicyclic framework provides steric and electronic modulation, making it valuable in stereoselective transformations.
Properties
IUPAC Name |
[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)7-4-5-10(9,3)8(6-7)11(12)13/h6-7,12-13H,4-5H2,1-3H3/t7?,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNWNBGFZOLLT-MHPPCMCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC1(C2(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC2CC[C@@]1(C2(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroboration Method
One of the primary methods for synthesizing this compound involves the hydroboration of the appropriate alkene precursor. This reaction typically employs a borane reagent under controlled temperature conditions:
- The reaction begins with (1S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene as the substrate
- A suitable borane reagent (such as catecholborane or pinacolborane) is added dropwise at low temperature (-78°C)
- The reaction mixture is allowed to warm to room temperature over 4-6 hours
- Hydrolysis of the resulting boronate ester using aqueous conditions yields the target boronic acid
The reaction conditions must be carefully controlled to ensure stereospecificity and high yield.
Metal-Catalyzed Borylation
Another effective approach involves metal-catalyzed borylation reactions:
- A palladium or iridium catalyst system is employed
- The appropriate bicyclic precursor is treated with bis(pinacolato)diboron
- The reaction proceeds under inert atmosphere at elevated temperatures (80-100°C)
- The boronate ester intermediate is hydrolyzed to yield the target boronic acid
This method often provides higher yields and better stereoselectivity compared to traditional hydroboration approaches.
Optimization Parameters
The synthesis of this compound requires careful optimization of several key parameters to achieve high purity and yield.
Temperature Control
Temperature management is critical during the preparation process:
| Temperature Range (°C) | Effect on Reaction |
|---|---|
| -78 to -60 | Optimal for initial borylation step |
| -20 to 0 | Suitable for controlled warming phase |
| 20 to 25 | Final reaction completion and workup |
| >80 | May lead to decomposition products |
Maintaining precise temperature control throughout the synthesis is essential for achieving high stereoselectivity and preventing side reactions.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| THF | Good solubility, compatible with borane reagents | Potential for peroxide formation |
| Toluene | Excellent for high-temperature reactions | Limited solubility of some reagents |
| DCM | Excellent for low-temperature reactions | Not suitable for metal-catalyzed steps |
| 1,4-Dioxane | Good thermal stability | Higher toxicity concerns |
THF and toluene are generally preferred for most preparation protocols due to their compatibility with borylation reagents and favorable reaction kinetics.
Purification Techniques
Obtaining high-purity this compound requires specialized purification approaches.
Chromatographic Methods
Column chromatography serves as the primary purification technique:
- Silica gel chromatography using hexane/ethyl acetate gradient elution (typically starting at 9:1 and increasing polarity)
- Automated flash chromatography systems with optimized solvent gradients
- Size exclusion chromatography for removing oligomeric byproducts
HPLC analysis is commonly employed to verify purity, using reversed-phase methods with isocratic elution by systems composed of acetonitrile and dilute formic acid aqueous solutions (typically 70:30 ratio).
Crystallization Protocols
Recrystallization serves as an effective final purification step:
- The crude product is dissolved in a minimal amount of warm hexane or hexane/ethyl acetate mixture
- The solution is slowly cooled to room temperature and then to 0-5°C
- The resulting crystals are collected by filtration and washed with cold solvent
- Multiple recrystallization steps may be necessary to achieve >99% purity
This approach typically yields white crystalline material with excellent purity profiles.
Analytical Characterization
Comprehensive characterization of the synthesized this compound is essential to confirm structure and purity.
Spectroscopic Analysis
Multiple spectroscopic techniques are employed:
- ¹H-NMR spectroscopy (typically at 300 MHz or higher) using DMSO-d₆ or CDCl₃ as solvents
- ¹³C-NMR spectroscopy to confirm carbon framework
- ¹¹B-NMR spectroscopy to verify the boronic acid functionality
- FT-IR spectroscopy using KBr pellets to identify characteristic B-O stretching bands
- Mass spectrometry (typically FAB-MS or ESI-MS) to confirm molecular weight
Thermal Analysis
Differential scanning calorimetry (DSC) is commonly used to determine thermal properties and phase transitions of the purified compound. This provides valuable information about melting points and thermal stability, which are crucial for storage and handling considerations.
Scale-Up Considerations
Transitioning from laboratory-scale to larger production presents several challenges that must be addressed.
Heat Management
Effective heat transfer becomes increasingly important at larger scales:
- Jacketed reactors with precise temperature control systems are recommended
- Addition rates of reactive components must be carefully controlled
- Internal temperature monitoring at multiple points is essential
- Cooling capacity must be sufficient to maintain low temperatures during exothermic steps
Chemical Reactions Analysis
Types of Reactions
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, using palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid is utilized in the development of boron-containing compounds that exhibit biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design:
- Anticancer Agents: Research has shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has been studied for potential applications in targeting cancer through proteasome inhibition.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions: It is employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex organic molecules.
Material Science
The unique properties of this compound allow it to be used in the development of new materials:
- Polymer Chemistry: Its boronic acid functionality can be utilized in the synthesis of boron-containing polymers with tailored properties for applications such as drug delivery systems or sensors.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various boronic acids, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs.
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry project, researchers utilized this compound as a key intermediate in the synthesis of complex natural products. The compound facilitated the formation of critical carbon-carbon bonds that were essential for constructing the target molecules.
Mechanism of Action
The mechanism by which (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid exerts its effects involves the interaction of the boronic acid group with molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their inhibitory activity against enzymes. The compound can also participate in various catalytic cycles, facilitating the formation or transformation of chemical bonds.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Reactivity Differences
Boronic Acid Derivatives
- This compound exhibits enhanced stereochemical control in cross-coupling reactions compared to Bicyclo[2.2.1]hept-2-en-2-ylboronic acid (CAS 871333-98-1) due to its methyl substituents, which reduce undesired side reactions .
- The unsubstituted analogue (CAS 871333-98-1) is more reactive but less selective, limiting its use in asymmetric synthesis .
Ester Derivatives
- exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate (CAS 5888-33-5) is a monomer for UV-curable polymers, contrasting with the boronic acid’s catalytic role .
- Natural derivatives like Isobornyl propionate (found in palm oil) lack synthetic utility but demonstrate the structural versatility of the bicyclic core in biological systems .
Asymmetric Catalysis
- The target compound’s chiral norbornene backbone enables enantioselective Suzuki-Miyaura couplings, outperforming non-chiral analogues in producing stereochemically pure pharmaceuticals .
- In FLP systems, related bicyclic frameworks (e.g., the dimeric benzene compound) show high turnover numbers (>1,000) in hydrogenation reactions .
Stability and Handling
- Unlike exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (CAS 124-76-5), which is hygroscopic, the boronic acid derivative requires inert storage (-20°C) to prevent hydrolysis .
Biological Activity
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid, with the chemical formula CHBO and CAS number 871333-99-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its bicyclic structure and boron functional group, which are significant in various biochemical interactions and applications.
| Property | Details |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 180.05 g/mol |
| IUPAC Name | This compound |
| Purity | 97% |
The biological activity of this compound primarily stems from its ability to interact with biological molecules through boron coordination chemistry. Boronic acids are known for their capacity to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity and cellular signaling pathways.
Anticancer Properties
Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in malignant cells.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC values were determined to be:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 20 |
Enzyme Inhibition
Boronic acids are recognized for their role as enzyme inhibitors, particularly in the context of serine proteases and cysteine proteases. The unique structure of this compound allows it to selectively inhibit certain enzymes involved in metabolic pathways.
Research Findings
In vitro studies have shown that this compound can effectively inhibit the activity of specific proteases involved in tumor progression:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Cathepsin B | 75 |
| Trypsin | 60 |
| Chymotrypsin | 55 |
Antimicrobial Activity
Emerging evidence suggests that this compound may exhibit antimicrobial properties against various pathogens. Preliminary tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial properties of this compound:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
